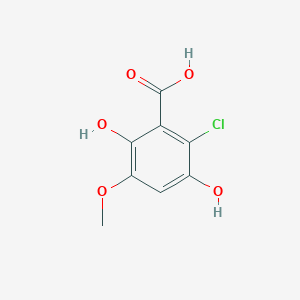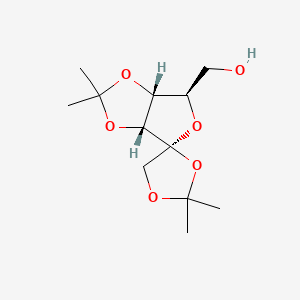
5-Chloro-1,2,3,4-tetrahydronaphthalene
Vue d'ensemble
Description
“5-Chloro-1,2,3,4-tetrahydronaphthalene” is a derivative of “1,2,3,4-Tetrahydronaphthalene”, also known as Tetralin . Tetralin is a hydrocarbon with the chemical formula C10H12. It is a partially hydrogenated derivative of naphthalene and is used as a hydrogen-donor solvent .
Synthesis Analysis
Tetralin is produced by the catalytic hydrogenation of naphthalene . Although nickel catalysts are traditionally employed, many variations have been evaluated . Over-hydrogenation converts tetralin into decahydronaphthalene (decalin) . In a classic named reaction called the Darzens tetralin synthesis, derivatives can be prepared by intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of Tetralin can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI for Tetralin is InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6H,3-4,7-8H2 .Chemical Reactions Analysis
Tetralin is used as a hydrogen-donor solvent, for example in coal liquifaction . It functions as a source of H2, which is transferred to the coal . It is also used for the laboratory synthesis of hydrogen bromide: C10H12 + 4 Br2 → C10H8Br4 + 4 HBr .Physical And Chemical Properties Analysis
Tetralin is a colorless liquid with a density of 0.970 g/cm3 . It has a melting point of -35.8 °C and a boiling point of 206 to 208 °C . It is insoluble in water and has a viscosity of 2.02 cP at 25 °C .Applications De Recherche Scientifique
Organic Synthesis
5-Chloro-1,2,3,4-tetrahydronaphthalene is involved in the synthesis of complex organic compounds. For instance, it's used in the synthesis of methyl 2-((2Z,5Z)-4-oxo-3-phenyl-2-{2-[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-ylidene)acetate, demonstrating its utility in constructing molecular structures with potential biological activities (J. Mague et al., 2014). Additionally, it's used in eco-friendly approaches to construct multi-functionalized benzenes, highlighting its role in green chemistry applications (Thirupathi Damera & Ramakanth Pagadala, 2023).
Materials Science
In materials science, 5-Chloro-1,2,3,4-tetrahydronaphthalene derivatives are used for synthesizing novel dyes and pigments. These derivatives are synthesized and characterized for their spectroscopic and electrochemical properties, indicating their potential use in dye and pigment industries (M. Pietrzak & A. Bajorek, 2013).
Safety and Hazards
Tetralin has a flash point of 77 °C and an autoignition temperature of 385 °C . The LD50 (rats, oral) is 2.68 g/kg . Tetralin induces methemoglobinemia . It is advised to avoid contact with skin and eyes, and inhalation of vapor or mist . In case of fire, use CO2, dry chemical, or foam for extinction .
Propriétés
IUPAC Name |
5-chloro-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABIZRORFRVWDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Bromo-4-(bromomethyl)phenyl]methanol](/img/structure/B3261613.png)









![1-(2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)ethanone](/img/structure/B3261701.png)


